3-Bromo-5-fluoro-4-methoxybenzoic acid
Overview
Description
3-Bromo-5-fluoro-4-methoxybenzoic acid is a chemical compound with the CAS Number: 445019-47-6 . It has a molecular weight of 249.04 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H6BrFO3/c1-13-7-5 (9)2-4 (8 (11)12)3-6 (7)10/h2-3H,1H3, (H,11,12) .Chemical Reactions Analysis
As mentioned earlier, similar compounds like 3-Fluoro-4-methoxybenzoic acid can undergo various reactions, including Fischer esterification . The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group .Physical and Chemical Properties Analysis
This compound has a melting point of 158-160 degrees Celsius . It is typically stored at room temperature .Scientific Research Applications
Synthesis and Organic Transformations
Research in organic synthesis often explores the creation and manipulation of complex molecules for various applications, including drug development and material science. For instance, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, has been developed. This synthesis involves cross-coupling reactions that could be analogous to reactions involving 3-Bromo-5-fluoro-4-methoxybenzoic acid, highlighting the importance of such compounds in pharmaceutical manufacturing processes (Qiu et al., 2009).
Environmental Impact and Degradation
The environmental fate and degradation of brominated compounds, including those similar in structure to this compound, are crucial areas of research. Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveal their formation during combustion of brominated flame retardants and their toxicological similarity to chlorinated analogs. This research underscores the environmental and health implications of the release and persistence of such compounds in the environment (Mennear & Lee, 1994).
Analytical and Detection Methods
The development of analytical methods to determine antioxidant activity, such as those discussed by Munteanu and Apetrei (2021), could be applied to study the properties of this compound. Understanding these properties is essential for assessing the compound's potential applications in medicine, pharmacy, and food engineering (Munteanu & Apetrei, 2021).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers have been published on similar compounds. For example, a study on 3,5-Dialkoxypyridine analogues of bedaquiline found them to be potent antituberculosis agents . Another study synthesized, characterized, and conducted a pharmacological screening of new 1,3,4-oxadiazole derivatives possessing a 3-fluoro-4-methoxyphenyl moiety . These studies suggest potential applications for compounds similar to 3-Bromo-5-fluoro-4-methoxybenzoic acid in medicinal chemistry and biochemistry research .
Properties
IUPAC Name |
3-bromo-5-fluoro-4-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHPLBXMGUGUPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445019-47-6 | |
Record name | 3-bromo-5-fluoro-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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